molecular formula C9H16O2 B14161409 Pentyl 3-butenoate CAS No. 23163-06-6

Pentyl 3-butenoate

Cat. No.: B14161409
CAS No.: 23163-06-6
M. Wt: 156.22 g/mol
InChI Key: BUSVERZYRXOWCB-UHFFFAOYSA-N
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Description

Pentyl 3-butenoate, also known as 3-butenoic acid pentyl ester, is an organic compound with the molecular formula C9H16O2. It is an ester formed from the reaction between pentanol and 3-butenoic acid. This compound is characterized by its pleasant aroma, making it a common ingredient in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl 3-butenoate can be synthesized through the esterification reaction between pentanol and 3-butenoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to obtain the pure ester .

Chemical Reactions Analysis

Types of Reactions

Pentyl 3-butenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentyl 3-butenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentyl 3-butenoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical reactions. The ester bond is susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 3-butenoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to other esters like ethyl acetate and methyl butyrate results in different boiling points, solubility, and reactivity, making it suitable for specific applications in the fragrance and flavor industries .

Properties

CAS No.

23163-06-6

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

pentyl but-3-enoate

InChI

InChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h4H,2-3,5-8H2,1H3

InChI Key

BUSVERZYRXOWCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CC=C

Origin of Product

United States

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